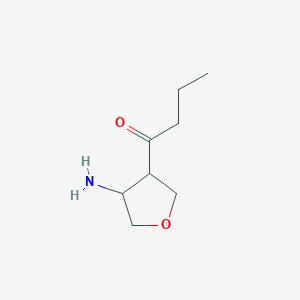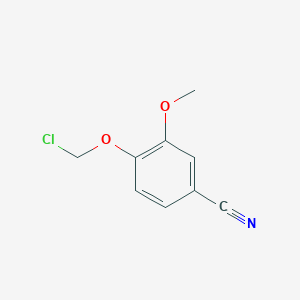
4-(Chloromethoxy)-3-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethoxy)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of benzonitrile, featuring both chloromethoxy and methoxy functional groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-3-methoxybenzonitrile typically involves the chloromethylation of 3-methoxybenzonitrile. One common method includes the reaction of 3-methoxybenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethoxy)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chloromethoxy)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloromethoxy and methoxy groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxymethoxy)-3-methoxybenzonitrile
- 4-(Chloromethoxy)-3-chlorobenzonitrile
- 4-(Chloromethoxy)-3-hydroxybenzonitrile
Uniqueness
4-(Chloromethoxy)-3-methoxybenzonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties
Eigenschaften
Molekularformel |
C9H8ClNO2 |
|---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
4-(chloromethoxy)-3-methoxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO2/c1-12-9-4-7(5-11)2-3-8(9)13-6-10/h2-4H,6H2,1H3 |
InChI-Schlüssel |
IFYHUJFVPHDWDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C#N)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine](/img/structure/B13169613.png)

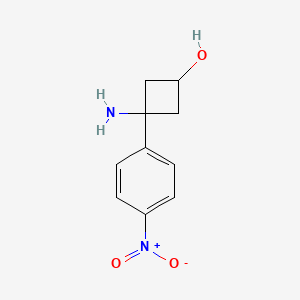
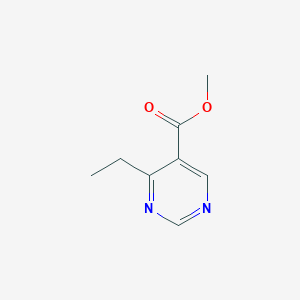


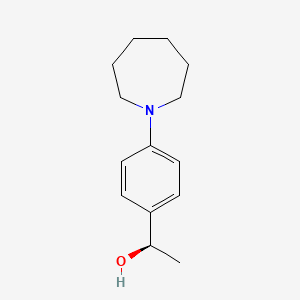
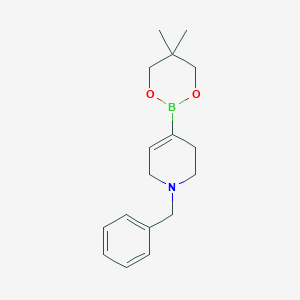
![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13169652.png)
![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)

